molecular formula C9H15F2NO B1482233 2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol CAS No. 1871895-72-5

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Cat. No. B1482233
M. Wt: 191.22 g/mol
InChI Key: HADDOKBFYXLYHB-UHFFFAOYSA-N
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Description

The compound “2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a cyclopenta ring and two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and cyclopenta rings, along with the two fluorine atoms . The exact structure would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The presence of the fluorine atoms could also influence the reactivity of the molecule.

Scientific Research Applications

Bioactive Pyrrole-based Compounds with Target Selectivity

The pyrrole ring, a component of the chemical structure , is highly explored in drug discovery programs for its significant presence in pharmaceutical applications. Research highlights the utility of pyrrole and its hetero-fused derivatives for their anticancer, antimicrobial, and antiviral activities. These compounds are chosen for their specific target selectivity, underpinning their biological activity. The synthesis of novel synthetic compounds inspired by natural products emphasizes the importance of N-heterocyclic motifs, among which pyrrole-based drugs are prominent due to their pharmacophore unit's pharmaceutical and pharmacological features (Giovanna Li Petri et al., 2020).

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles (DPPs), derivatives associated with the pyrrole ring, exhibit a broad range of applications from high-quality pigments to fluorescence imaging due to their outstanding optical properties. The review by M. Grzybowski and D. Gryko (2015) delves into the synthesis, reactivity, and significant optical properties of DPPs, highlighting their importance in modern applications such as organic electronics and dye-sensitized solar cells. The development in the understanding of DPPs over four decades underscores the adaptability and ongoing interest in pyrrole-based structures for real-world applications (M. Grzybowski & D. Gryko, 2015).

Pyrrolidine in Drug Discovery: Versatile Scaffold for Novel Biologically Active Compounds

Pyrrolidine, a saturated five-membered ring containing the nitrogen atom, is extensively used in medicinal chemistry. It's valued for its ability to explore the pharmacophore space efficiently due to sp^3-hybridization, contributing to the stereochemistry of molecules and increasing their three-dimensional coverage. This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, demonstrating the significant role of pyrrolidine in the design of compounds with diverse biological profiles (Giovanna Li Petri et al., 2021).

Future Directions

The study of pyrrole-containing compounds is a rich field with many potential applications in pharmaceuticals and materials science . This specific compound could be of interest for future research.

properties

IUPAC Name

2-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c10-9(11)2-1-7-5-12(3-4-13)6-8(7)9/h7-8,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDOKBFYXLYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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